Furan, 5-methyl-2,2'-methylenedi-
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Overview
Description
Furan, 5-methyl-2,2'-methylenedi- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic compound that contains a ring of four carbon atoms and one oxygen atom. Furan, 5-methyl-2,2'-methylenedi- is widely used in various scientific fields, including medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
Biobased Polyester Synthesis
5-Methyl-2,2'-methylenedifuran, a derivative of furan, has been utilized in the enzymatic synthesis of biobased polyesters. These polyesters, synthesized using Candida antarctica Lipase B, exhibit properties influenced by the number of methylene units in their structure, suggesting potential applications in sustainable materials development (Jiang et al., 2014).
Chemical Structure Analysis in Muscarinic Receptors
The conformation of 5-methylfurmethide, related to 5-methyl-2,2'-methylenedifuran, has been analyzed for its role in muscarinic nerve receptors. This research, focusing on the molecule's restricted conformation due to steric hindrance, contributes to understanding the interactions at muscarinic receptors (Chothia et al., 1976).
Hydrothermal Formation of Hydroxylated Benzenes
Hydrothermolysis of furan derivatives, including 5-methyl-2-furaldehyde, can lead to the formation of hydroxylated benzenes. This process, conducted at high temperatures and pressures, demonstrates the potential conversion pathways of furan derivatives into other valuable chemical compounds (Luijkx et al., 1994).
Corrosion Inhibition in Mild Steel
Furan derivatives, like 2-(p-toluidinylmethyl)-5-methyl furan, have been studied for their efficacy as corrosion inhibitors for mild steel in acidic solutions. Their adsorption behavior and effectiveness in protecting steel surfaces highlight their potential in industrial applications (Khaled & El-maghraby, 2014).
Biomass-Derived Furanic Compound Reduction
Reduction of biomass-derived furanic compounds, including furfural and 5-hydroxymethylfurfural, involves various chemical reactions. Understanding these processes is critical for developing bio-based chemicals and fuels (Nakagawa et al., 2013).
Lewis Acid-Catalyzed Reactions
Research into the reactions of 5-methyl-2-(trimethylsiloxy)furan with orthocarboxylic esters in the presence of Lewis acids has yielded insights into the synthesis of various compounds, including unstable 2-substituted 3-penten-4-olides, which further produce 2,5-alkanediones upon hydrolysis (Asaoka et al., 1979).
properties
CAS RN |
13678-51-8 |
---|---|
Product Name |
Furan, 5-methyl-2,2'-methylenedi- |
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-5-methylfuran |
InChI |
InChI=1S/C10H10O2/c1-8-4-5-10(12-8)7-9-3-2-6-11-9/h2-6H,7H2,1H3 |
InChI Key |
LWHDEDPRANCGFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CC2=CC=CO2 |
Canonical SMILES |
CC1=CC=C(O1)CC2=CC=CO2 |
Other CAS RN |
13678-51-8 |
synonyms |
2-Furfuryl-5-methylfuran |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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